molecular formula C8H19N B1363116 N-tert-butyl-2-methylpropan-1-amine

N-tert-butyl-2-methylpropan-1-amine

Cat. No. B1363116
M. Wt: 129.24 g/mol
InChI Key: KVYFSZGMVJSHDS-UHFFFAOYSA-N
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Patent
US06248885B1

Procedure details

A mixture of tert-butylamine (10.97 g, 0.15 mol), isobutyl bromide (13.70 g, 0.1 mol), adiponitrile (10.81 g, 0.1 mol) and tetrabutylammonium iodide (1.85 g, 5 mmol) was refluxed with stirring for 12 hours. Aqueous 5 M potassium hydroxide (30 ml, 0.15 mmol) was added and the mixture was extracted with n-pentane (2×50 ml). Three layers were formed. Adiponitrile (the middle layer) was recovered. The pentane solution was dried over anhydrous magnesium sulfate and the product was isolated by distillation to yield 9.5 g, (74%), bp 45-47° C./40 mm Hg; 1H NMR (CDCl3) δ0.91 (d, J=6.5 Hz, 6H, CH3), 1.08 (s, 9H, CH3), 1.64 (sep, J=6.5 Hz, 1H, CH), 2.34 (d, J=6.5 Hz, 2H, CH2).
Quantity
10.97 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
10.81 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[CH2:6](Br)[CH:7]([CH3:9])[CH3:8].C(#N)CCCCC#N.[OH-].[K+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:1]([NH:5][CH2:6][CH:7]([CH3:9])[CH3:8])([CH3:4])([CH3:3])[CH3:2] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
10.97 g
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
13.7 g
Type
reactant
Smiles
C(C(C)C)Br
Name
Quantity
10.81 g
Type
reactant
Smiles
C(CCCCC#N)#N
Name
Quantity
1.85 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with n-pentane (2×50 ml)
CUSTOM
Type
CUSTOM
Details
Three layers were formed
CUSTOM
Type
CUSTOM
Details
Adiponitrile (the middle layer) was recovered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The pentane solution was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the product was isolated by distillation
CUSTOM
Type
CUSTOM
Details
to yield 9.5 g, (74%), bp 45-47° C./40 mm Hg

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C(C)(C)(C)NCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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